molecular formula C21H35N2O3+ B1674504 Lapyrium CAS No. 109260-82-4

Lapyrium

Cat. No.: B1674504
CAS No.: 109260-82-4
M. Wt: 363.5 g/mol
InChI Key: UGJWZYARKOFRDB-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Lapyrium chloride can be synthesized through a multi-step process involving both chemical and enzymatic reactions. One efficient route for large-scale preparation starts from chloroacetic acid and involves four steps, three of which are enzymatic. The chemoselective behavior of lipases is leveraged to obtain the product with high purity and yield under mild reaction conditions .

Chemical Reactions Analysis

Lapyrium undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: this compound can undergo hydrolysis, especially in the presence of water and acids or bases, leading to the breakdown of the compound into simpler molecules.

Scientific Research Applications

Lapyrium has a wide range of scientific research applications:

Mechanism of Action

As a quaternary ammonium cation, lapyrium acts by associating with the negatively charged cell membrane of bacterial cells. This interaction is followed by the insertion of the compound’s side chain, leading to the disruption of the cell membrane. The disruption causes leakage of cellular contents and ultimately results in cell lysis. This mechanism is particularly effective against Gram-positive bacteria, which have a single cell membrane .

Comparison with Similar Compounds

Lapyrium is similar to other quaternary ammonium compounds, such as undecoylium chloride and steapyrium chloride. this compound is unique due to its specific structure and the presence of a pyridinium ring, which enhances its biocidal and antistatic properties. Similar compounds include:

This compound’s unique structure and properties make it a valuable compound in various applications, distinguishing it from other similar compounds.

Properties

As a QAC, lapyrium likely acts by associating with the negatively charged cell membrane of bacterial cells. This is followed by the insertion of the compound's side chain and subsequent disruption of the cell membrane. Ultimately this disruption leads to the leakage of cellular contents and cell lysis. QACs are typically more effective against Gram-positive bacteria as they only have one cell membrane.

CAS No.

109260-82-4

Molecular Formula

C21H35N2O3+

Molecular Weight

363.5 g/mol

IUPAC Name

2-[(2-pyridin-1-ium-1-ylacetyl)amino]ethyl dodecanoate

InChI

InChI=1S/C21H34N2O3/c1-2-3-4-5-6-7-8-9-11-14-21(25)26-18-15-22-20(24)19-23-16-12-10-13-17-23/h10,12-13,16-17H,2-9,11,14-15,18-19H2,1H3/p+1

InChI Key

UGJWZYARKOFRDB-UHFFFAOYSA-O

SMILES

CCCCCCCCCCCC(=O)OCCNC(=O)C[N+]1=CC=CC=C1

Canonical SMILES

CCCCCCCCCCCC(=O)OCCNC(=O)C[N+]1=CC=CC=C1

Appearance

Solid powder

109260-82-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Partly soluble

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

lapyrium
lapyrium chloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lapyrium
Reactant of Route 2
Reactant of Route 2
Lapyrium
Reactant of Route 3
Reactant of Route 3
Lapyrium
Reactant of Route 4
Reactant of Route 4
Lapyrium
Reactant of Route 5
Lapyrium
Reactant of Route 6
Lapyrium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.